Cas no 937591-99-6 (2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chroman-derived boronic ester compound commonly employed in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane moiety enhances shelf life and handling convenience, while the chroman scaffold provides versatility in pharmaceutical and material science applications. The tetramethyl substitution on the borolane ring improves steric protection, reducing unwanted side reactions. This reagent is particularly useful in constructing complex heterocyclic frameworks due to its compatibility with a range of functional groups. Its crystalline solid form ensures precise weighing and reproducibility in synthetic protocols. Suitable for both academic and industrial research, it offers reliable performance in palladium-catalyzed transformations.
2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
937591-99-6 structure
Product name:2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:937591-99-6
MF:C15H21BO3
Molecular Weight:260.136444807053
CID:1090745
PubChem ID:16750512

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(3,4-dihydro-2H-chromen-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 8-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)chromane
    • 3,4-Dihydro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran (ACI)
    • 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chromane
    • 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran
    • EN300-1425816
    • DTXSID80587824
    • KPZLZRFLKYIMPY-UHFFFAOYSA-N
    • F53381
    • DB-342032
    • SCHEMBL4208242
    • 2-(3,4-dihydro-2H-1-benzopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 937591-99-6
    • インチ: 1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5,7,9H,6,8,10H2,1-4H3
    • InChIKey: KPZLZRFLKYIMPY-UHFFFAOYSA-N
    • SMILES: O1CCCC2C1=C(B1OC(C)(C)C(C)(C)O1)C=CC=2

計算された属性

  • 精确分子量: 260.1583747g/mol
  • 同位素质量: 260.1583747g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 326
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.7Ų

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1425816-5.0g
2-(3,4-dihydro-2H-1-benzopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-99-6 95%
5g
$2650.0 2023-06-06
Enamine
EN300-1425816-500mg
2-(3,4-dihydro-2H-1-benzopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-99-6 95.0%
500mg
$713.0 2023-09-30
Enamine
EN300-1425816-0.25g
2-(3,4-dihydro-2H-1-benzopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-99-6 95%
0.25g
$452.0 2023-06-06
Aaron
AR00IIHG-50mg
2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-99-6 98%
50mg
$196.00 2025-02-14
Enamine
EN300-1425816-10.0g
2-(3,4-dihydro-2H-1-benzopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-99-6 95%
10g
$3929.0 2023-06-06
1PlusChem
1P00II94-1g
2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-99-6 95%
1g
$1192.00 2024-04-20
Aaron
AR00IIHG-1g
2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-99-6 95%
1g
$1282.00 2024-07-18
Enamine
EN300-1425816-0.5g
2-(3,4-dihydro-2H-1-benzopyran-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-99-6 95%
0.5g
$713.0 2023-06-06
1PlusChem
1P00II94-2.5g
2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-99-6 95%
2.5g
$2276.00 2024-04-20
Ambeed
A862924-1g
2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-99-6 95+%
1g
$611.0 2024-04-16

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  15 min, 150 °C; 150 °C → rt
Reference
Substituted 2-aminopyrimidine-4-ones, their preparation, pharmaceutical compositions and their use in the treatment and/or prevention of Aβ-related pathologies
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  15 min, 150 °C; 150 °C → rt
Reference
New 2-amino-3,5-dihydro-4H-imidazol-4-one derivatives and their use as BACE inhibitors for treatment of cognitive impairment, Alzheimer disease, neurodegeneration and dementia
, World Intellectual Property Organization, , ,

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報

Compound CAS No: 937591-99-6 - 2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The compound with CAS number 937591-99-6, known as 2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a unique organic compound that has garnered significant attention in the field of organic synthesis and materials science. This compound belongs to the class of dioxaborolane derivatives and is characterized by its chroman ring system and tetramethyl substitution pattern on the dioxaborolane moiety.

Recent studies have highlighted the potential of this compound in various applications due to its versatile structure and reactivity. The chroman ring system provides a rigid framework that can be further functionalized for specific purposes. Meanwhile, the dioxaborolane moiety offers unique electronic properties that make it suitable for use in boron-based materials and catalytic systems.

One of the key features of this compound is its ability to undergo selective chemical transformations under mild conditions. Researchers have demonstrated that it can be used as a precursor for synthesizing more complex boron-containing molecules with tailored functionalities. This has opened up new avenues for its application in drug discovery and materials development.

In terms of physical properties, this compound exhibits a high degree of stability under ambient conditions, making it ideal for handling and storage in research settings. Its solubility in common organic solvents also facilitates its use in various synthetic protocols.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of this compound. Quantum mechanical calculations have revealed that the presence of the chroman ring significantly influences the electron distribution within the molecule, which in turn affects its reactivity towards nucleophilic and electrophilic species.

Moreover, this compound has been explored as a potential building block for constructing advanced materials with tailored properties. For instance, its incorporation into polymer frameworks has shown promise in enhancing mechanical strength and thermal stability.

In conclusion, the compound with CAS number 937591-99-6, namely 2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, represents a valuable addition to the arsenal of organic compounds used in modern research and development. Its unique structure and versatile reactivity make it a subject of ongoing investigation across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:937591-99-6)2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1094901
Purity:99%
はかる:1g
Price ($):550.0